Cligosiban (PF-3274167) is a potent, selective, and orally bioavailable antagonist of the oxytocin receptor (OTR) [, ]. It is classified as a peptide mimetic, designed to mimic the structure and function of the endogenous oxytocin peptide hormone, but with antagonistic properties [, ]. Cligosiban's role in scientific research primarily revolves around its use as a pharmacological tool to investigate the physiological and pathological roles of the oxytocin system.
Cligosiban is classified as a nonpeptide oxytocin receptor antagonist. It is derived from synthetic methodologies aimed at developing compounds that can selectively inhibit the actions of oxytocin, a hormone involved in various physiological processes including social bonding and reproductive functions. The compound's chemical identity is represented by the molecular formula and a molecular weight of approximately 419.837 g/mol .
The synthesis of Cligosiban involves multiple steps, typically starting with the preparation of a mother liquor using dimethyl sulfoxide (DMSO). The initial concentration for this mother liquor is maintained at 40 mg/mL. The synthesis process is characterized by several key reactions, including oxidation, reduction, and substitution reactions .
Cligosiban participates in various chemical reactions typical of small organic molecules:
These reactions often utilize DMSO as a solvent due to its ability to dissolve a wide range of compounds and facilitate reaction conditions .
The mechanism of action for Cligosiban primarily revolves around its antagonistic effects on oxytocin receptors. By binding to these receptors, Cligosiban effectively blocks the action of oxytocin, which plays a crucial role in various physiological responses such as ejaculation and uterine contractions.
Cligosiban exhibits several notable physical and chemical properties:
These properties are critical for its application in both laboratory research and potential clinical settings .
Cligosiban has significant implications across various scientific fields:
Cligosiban (PF-3274167, IX-01) is a potent, selective non-peptide oxytocin receptor (OTR) antagonist with a dissociation constant (KB) of 5.7 nM against native human uterine smooth muscle cell OTRs. It demonstrates consistent antagonistic potency across recombinant human OTRs (IC50 = 9.5 nM) and rat neuronal OTRs, confirming cross-species relevance [1] [9]. Crucially, cligosiban exhibits >100-fold selectivity over human vasopressin receptors (V1A, V1B, V2), with Ki values exceeding 1,120 nM [1] [4]. This specificity minimizes off-target effects on blood pressure or fluid balance regulated by vasopressin pathways.
Functional assays reveal cligosiban’s efficacy in inhibiting oxytocin-induced physiological responses:
Receptor Type | Assay System | Affinity (Ki or KB) | Selectivity vs. OTR |
---|---|---|---|
Oxytocin Receptor (OTR) | Human uterine smooth muscle cells | 5.7 nM KB | Reference |
Vasopressin V1A | Recombinant human | >1,120 nM Ki | >196-fold |
Vasopressin V1B | Recombinant human | >1,120 nM Ki | >196-fold |
Vasopressin V2 | Recombinant human | >1,120 nM Ki | >196-fold |
Cligosiban’s efficacy relies on its ability to cross the blood-brain barrier (BBB) and access central OTRs involved in ejaculatory control. Pharmacokinetic studies in rats show a cerebrospinal fluid (CSF)-to-unbound plasma concentration ratio of ~0.4 after intravenous infusion, confirming significant CNS penetration [1] [10]. In humans, CSF sampling following a single 800 mg oral dose reveals cligosiban concentrations at 40% of unbound plasma levels, with Tmax in CSF occurring within 2–4 hours [10]. This distribution enables engagement with supraspinal and spinal ejaculation generators:
The compound’s physicochemical properties (LogD = 2.8; molecular weight = 419.8 g/mol) facilitate BBB transit via passive diffusion, while avoiding P-glycoprotein efflux mechanisms [9] [10].
Species | Dose/Route | CSF:Plasma Ratio | Key CNS Pharmacodynamic Evidence |
---|---|---|---|
Rat | 0.9 mg/kg IV | ~0.4 | Inhibition of OT-mediated neuronal firing in NTS |
Human | 800 mg oral | 0.4 (unbound) | CSF concentrations correlate with plasma Tmax |
Human | 1,600 mg caplet (fasted) | Not measured | Predicted CSF Cmax >100 nM (OTR IC50) |
Cligosiban exhibits dose-proportional pharmacokinetics at lower doses (0.3–10 mg) in humans, transitioning to saturable absorption above 30 mg. Key interspecies comparisons include:
Parameter | Rodent (IV) | Human (Oral) | Notes |
---|---|---|---|
Tmax | 0.5 hr (bolus) | 1–2 hr (fasted); 3–6 hr (fed) | Food delays absorption |
t1/2 | ~1.5 hr | ~12 hr | Supports QD or PRN dosing in humans |
AUC0–∞ Dose Proportionality | Linear (0.3–10 mg) | Saturation >30 mg | Caplet formulation improves exposure |
CNS Penetration (CSF:Plasma) | 0.4 | 0.4 (unbound) | Consistent across species |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4